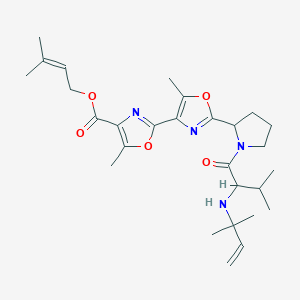
Muscoride A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Muscoride A, also known as this compound, is a useful research compound. Its molecular formula is C28H40N4O5 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
Muscoride A exhibits notable antibacterial properties, which have been documented in several studies. The compound's effectiveness against various bacterial strains highlights its potential as a lead compound for antibiotic development.
Case Studies on Antibacterial Efficacy
- In vitro Studies : Research has demonstrated that this compound shows significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.
Synthetic Methodologies
The total synthesis of this compound has been achieved through various innovative methods, showcasing its complex structure and the challenges associated with its synthesis.
Key Synthetic Approaches
- Total Synthesis via Oxazole Assembly : Coqueron et al. (2003) developed an efficient iterative synthesis involving cyclization reactions to construct the oxazole rings of this compound .
- Nickel-Catalyzed Synthesis : Amaike et al. (2012) reported a novel nickel-catalyzed decarbonylative C–H coupling method that facilitated the synthesis of this compound without expensive metal catalysts .
Biosynthesis Pathways
Recent studies have elucidated the biosynthetic pathways of this compound, revealing insights into its natural production in cyanobacteria.
Biosynthetic Gene Clusters
The biosynthetic gene clusters responsible for this compound production have been identified in Nostoc spp., encoding enzymes that facilitate heterocyclization and prenylation processes. These findings expand the understanding of how structural diversity is achieved in natural products .
Applications in Medicinal Chemistry
This compound's unique structure and biological activities position it as a promising candidate for further research in medicinal chemistry.
Potential Therapeutic Uses
- Antibiotic Development : Given its antibacterial properties, this compound could serve as a template for developing new antibiotics.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's potential effects on cancer cell lines.
Table 1: Summary of Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Bacillus subtilis | 16 µg/mL | |
| Escherichia coli | Not effective |
Table 2: Synthetic Routes for this compound
化学反応の分析
Biosynthetic Reactions
The muscoride A (mus) biosynthetic gene cluster encodes enzymes for precursor peptide modification, including heterocyclization, oxidation, and prenylation . Key reactions include:
Oxazole Formation
-
Heterocyclization : The YcaO enzyme MusD catalyzes ATP-dependent cyclodehydration of cysteine/threonine residues into oxazolines, followed by oxidation to oxazoles .
-
Mechanism : A backbone O-phosphorylated intermediate forms during cyclodehydration, confirmed via cryo-EM structural analysis of MusD .
Prenylation
| Enzyme | Specificity | Prenylation Site | Direction |
|---|---|---|---|
| MusF1 | Carboxy-terminal | Valine residue | Forward (dimethylallyl) |
| MusF2 | Amino-terminal | Valine residue | Reverse (1,1-dimethylallyl) |
-
MusF1 and MusF2 are cyanobactin prenyltransferases that install forward and reverse prenyl groups, respectively .
-
Substrate specificity was confirmed using synthetic tetrapeptide analogs .
Peptide Cleavage
MusD also exhibits ATP-dependent peptidase activity , cleaving the precursor peptide post-modification—a dual functionality unique among YcaO enzymes .
YcaO-Catalyzed Cyclodehydration
-
ATP activates the peptide backbone via phosphorylation.
-
Intramolecular nucleophilic attack by cysteine/threonine sidechain forms oxazoline.
-
Oxidation (likely non-enzymatic) converts oxazoline to oxazole.
Reverse Prenylation by MusF2
-
Substrate: Tetrapeptide (Ala-Val-Oxz-Oxz).
-
Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).
-
Regioselectivity: Controlled by hydrophobic binding pocket interactions.
Epimer Analysis
-
Synthesis of both R and S epimers of the reverse-prenylated valine.
-
NMR/optical rotation matched natural this compound, confirming the R configuration .
Crystallography
-
Cryo-EM structure of MusD (3.1 Å resolution) identified residues critical for cyclodehydration and cleavage.
Reaction Challenges and Innovations
-
Oxazole Stability : Sensitivity to acidic conditions necessitated orthogonal protecting groups .
-
Prenylation Selectivity : MusF2’s reverse prenylation required engineered substrates to avoid misacylation .
-
Catalytic Flexibility : Nickel-catalyzed C–H coupling improved synthetic efficiency by avoiding silver/copper oxidants .
This compound’s chemical reactions highlight the interplay of enzymatic precision and synthetic ingenuity, offering a blueprint for accessing complex alkaloids. Advances in biosynthetic enzymology and transition-metal catalysis continue to refine its production and analog development.
特性
分子式 |
C28H40N4O5 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
3-methylbut-2-enyl 5-methyl-2-[5-methyl-2-[1-[3-methyl-2-(2-methylbut-3-en-2-ylamino)butanoyl]pyrrolidin-2-yl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C28H40N4O5/c1-10-28(8,9)31-21(17(4)5)26(33)32-14-11-12-20(32)24-29-22(18(6)36-24)25-30-23(19(7)37-25)27(34)35-15-13-16(2)3/h10,13,17,20-21,31H,1,11-12,14-15H2,2-9H3 |
InChIキー |
PFXJYHPNSWNJBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)C(C(C)C)NC(C)(C)C=C)C3=NC(=C(O3)C)C(=O)OCC=C(C)C |
同義語 |
muscoride A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















